N-(4-chlorophenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Description

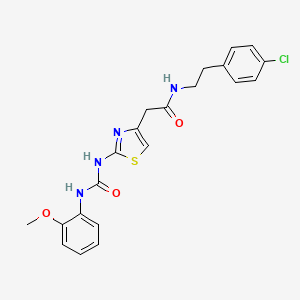

N-(4-Chlorophenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a 4-chlorophenethyl substituent and a ureido group linked to a 2-methoxyphenyl moiety. The compound’s structure combines pharmacophoric elements: the thiazole core (associated with antimicrobial activity), the acetamide linker (common in bioactive molecules), and aromatic substituents (4-chlorophenethyl and 2-methoxyphenyl groups) that may enhance binding affinity or modulate solubility .

Propriétés

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3S/c1-29-18-5-3-2-4-17(18)25-20(28)26-21-24-16(13-30-21)12-19(27)23-11-10-14-6-8-15(22)9-7-14/h2-9,13H,10-12H2,1H3,(H,23,27)(H2,24,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKDPRGPRNTWKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-chlorophenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and inhibition of specific molecular targets. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and structural characteristics that contribute to its activity.

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups:

- Chlorophenethyl group : This moiety may enhance lipophilicity and facilitate cellular uptake.

- Thiazole ring : Known for its role in biological activity, it may contribute to interactions with target proteins.

- Urea functionality : Often associated with biological activity, particularly in inhibiting enzymes.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various assays:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Prostate Cancer (PC3) | 17.7 | VEGFR-2 inhibition | |

| Various Cancer Lines | 0.34 | Inhibition of angiogenesis | |

| Breast Cancer (MCF-7) | 62.70 | Induction of apoptosis |

These results indicate that this compound exhibits promising anticancer properties, particularly through the inhibition of VEGFR-2, a critical target in cancer therapy.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor progression:

- VEGFR-2 Inhibition : The compound demonstrates significant inhibitory effects on VEGFR-2, which is crucial for angiogenesis in tumors. This inhibition can prevent the formation of new blood vessels that supply nutrients to tumors.

- Apoptosis Induction : Studies indicate that the compound can induce apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at specific phases, further contributing to its anticancer effects.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance, a study showed that at an IC50 value of 17.7 µM against PC3 cells, the compound effectively inhibited cell proliferation and induced apoptosis.

In Vivo Studies

While in vitro results are promising, further research is needed to evaluate the in vivo efficacy and safety profile. Initial animal model studies are suggested to assess pharmacokinetics and therapeutic potential.

Applications De Recherche Scientifique

Anticancer Activity

N-(4-chlorophenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has been investigated for its anticancer properties. Studies indicate that compounds with similar structural features exhibit significant inhibitory effects on various cancer cell lines. For instance, a study highlighted that derivatives containing urea functionalities demonstrate promising anticancer activity by targeting specific molecular pathways involved in tumor growth and metastasis .

Immunomodulatory Effects

Recent research has explored the immunomodulatory effects of compounds with thiazole and urea moieties. These compounds have been shown to inhibit the immunoproteasome, which plays a crucial role in regulating immune responses. This inhibition can be beneficial in treating hematological malignancies and autoimmune diseases .

Neuroprotective Potential

The compound's structure suggests potential neuroprotective effects, particularly against neurodegenerative diseases. Studies on related compounds have shown that they can inhibit apoptosis in neuronal cells induced by amyloid-beta, a hallmark of Alzheimer's disease. This suggests that this compound could be further explored for its neuroprotective capabilities .

Case Study 1: Anticancer Efficacy

A study published in Scientific Reports investigated the anticancer effects of a series of thiazole derivatives, including those similar to this compound. The results indicated an IC value ranging from 14.78 to 67.67 µM against various cancer cell lines, demonstrating significant cytotoxicity and potential as a lead compound for further development .

Case Study 2: Immunoproteasome Inhibition

In another study focusing on immunoproteasome inhibitors, compounds structurally related to this compound were evaluated for their effectiveness in reducing inflammation and modulating immune responses. The findings suggested that these compounds could serve as therapeutic agents in managing autoimmune conditions and enhancing anti-tumor immunity .

Comparaison Avec Des Composés Similaires

Physicochemical and Crystallographic Properties

- 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide: Exhibits intermolecular N–H⋯N hydrogen bonds, forming dimeric structures that stabilize the crystal lattice .

Table 3: Physicochemical Properties

Structure-Activity Relationships (SAR)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.